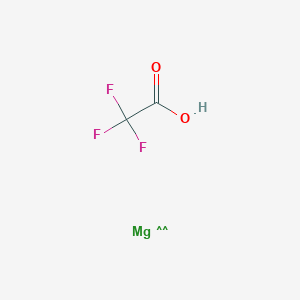

Magnesium trifluoroacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Magnesium trifluoroacetate is a chemical compound with the formula Mg(CF₃COO)₂. It is a magnesium salt of trifluoroacetic acid and is known for its unique properties and applications in various fields of science and industry. This compound is particularly notable for its use in the preparation of magnesium fluoride coatings and as a catalyst in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Magnesium trifluoroacetate can be synthesized through the reaction of magnesium oxide or magnesium hydroxide with trifluoroacetic acid. The reaction typically involves dissolving magnesium oxide or hydroxide in trifluoroacetic acid, followed by evaporation of the solvent to yield the desired product.

Industrial Production Methods: In industrial settings, this compound is often prepared using a sol-gel process. This involves the use of trifluoroacetic acid as a precursor, which reacts with magnesium alkoxides to form a gel. The gel is then dried and heated to produce this compound. This method is advantageous due to its ability to produce high-purity products and its scalability for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: Magnesium trifluoroacetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form magnesium fluoride and carbon dioxide.

Reduction: It can be reduced to form magnesium and trifluoroacetic acid.

Substitution: It can undergo substitution reactions with other acids to form different magnesium salts.

Common Reagents and Conditions:

Oxidation: Typically involves the use of oxidizing agents such as oxygen or ozone.

Reduction: Often requires reducing agents like hydrogen gas or lithium aluminum hydride.

Substitution: Involves the use of other acids such as hydrochloric acid or sulfuric acid.

Major Products Formed:

Oxidation: Magnesium fluoride and carbon dioxide.

Reduction: Magnesium and trifluoroacetic acid.

Substitution: Various magnesium salts depending on the acid used

Aplicaciones Científicas De Investigación

Catalytic Applications

Catalyst for Organic Reactions

Magnesium trifluoroacetate has been explored as an effective catalyst in organic synthesis. A notable study demonstrated its use in the multi-component reaction involving aldehydes, 2-naphthol, and amides or ureas to synthesize 1-amidoalkyl-2-naphthol derivatives. The reaction yielded high product yields, showcasing the compound's efficiency as a catalyst. Furthermore, the catalyst could be recovered and reused multiple times without significant loss of activity, making it a sustainable option in organic synthesis .

Mechanism of Action

The catalytic activity of this compound is attributed to its ability to stabilize transition states during reactions. The presence of trifluoroacetate enhances the electrophilicity of substrates, facilitating nucleophilic attacks and leading to improved reaction rates .

Material Science Applications

Precursor for Magnesium Fluoride Films

this compound serves as a precursor for the deposition of magnesium fluoride films through wet processing techniques. Research indicates that using this compound sol solutions with small particle sizes (5-50 nm) allows for precise control over film thickness during application. These films are utilized in optical devices due to their low refractive index and wide transmission wavelength range, making them suitable for anti-reflective coatings .

| Property | Value |

|---|---|

| Average Particle Size | 5-50 nm |

| Refractive Index | Low |

| Application | Optical Coatings |

Environmental Chemistry

Toxicity Studies

Research has investigated the environmental impact of trifluoroacetate compounds, including this compound. Studies on aquatic organisms have shown that while trifluoroacetate can enter aquatic systems through atmospheric deposition, its acute toxicity levels are relatively low. For instance, no significant effects were observed on water fleas (Daphnia magna) at concentrations up to 1,200 mg/L . This suggests that this compound may pose minimal risks to aquatic ecosystems under typical environmental conditions.

Case Studies

Case Study 1: Synthesis of 1-Amidoalkyl-2-Naphthol Derivatives

In a controlled laboratory setting, researchers synthesized various derivatives using this compound as a catalyst. The study highlighted the catalyst's ability to facilitate reactions at lower temperatures compared to traditional methods, thus reducing energy consumption and enhancing yield efficiency.

Case Study 2: Formation of Magnesium Fluoride Films

A series of experiments were conducted to assess the effectiveness of this compound in forming thin films of magnesium fluoride. The results indicated that films produced from this precursor exhibited superior optical properties compared to those formed from other precursors, validating its application in high-performance optical devices .

Mecanismo De Acción

The mechanism of action of magnesium trifluoroacetate involves its ability to form stable complexes with various molecules. This property is particularly useful in catalysis, where it can facilitate the formation of reactive intermediates and enhance the efficiency of chemical reactions. The compound’s molecular targets include enzymes and other proteins, where it can modulate their activity and interactions .

Comparación Con Compuestos Similares

Magnesium acetate: Similar in structure but lacks the trifluoromethyl group, resulting in different reactivity and applications.

Magnesium chloride: Commonly used in industrial applications but does not possess the unique properties of magnesium trifluoroacetate.

Magnesium fluoride: Used in optical applications but is typically produced from this compound.

Uniqueness: this compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as high electronegativity and stability. This makes it particularly useful in applications requiring high-purity and reactive intermediates .

Propiedades

Número CAS |

123333-72-2 |

|---|---|

Fórmula molecular |

C2F3MgO2+ |

Peso molecular |

137.32 g/mol |

Nombre IUPAC |

magnesium;2,2,2-trifluoroacetate |

InChI |

InChI=1S/C2HF3O2.Mg/c3-2(4,5)1(6)7;/h(H,6,7);/q;+2/p-1 |

Clave InChI |

PUEJVOZJSNGKAX-UHFFFAOYSA-M |

SMILES |

C(=O)(C(F)(F)F)O.[Mg] |

SMILES canónico |

C(=O)(C(F)(F)F)[O-].[Mg+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.